3-(Trimethylsilyl)-1-propanesulfonic acid-d6
Overview
Description
3-(trimethylsilyl)-1-propanesulfonic acid-d6 is a deuterated compound that is is an isotopologue of 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) in which the six hydrogen atoms attached to the carbon chain linking the silicon and the sulfur atoms have been replaced by deuterium. It is often used in NMR spectroscopy (often as the corresponding sodium salt) as a calibration standard - it is much more water soluble that tetramethylsilane, so is often used for studies on proteins in water. It is a deuterated compound and a 3-(trimethylsilyl)propane-1-sulfonic acid.
Scientific Research Applications
NMR Spectroscopy
3-(Trimethylsilyl)-1-propanesulfonic acid-d6 is prominently used as an internal standard in NMR spectroscopy. Its major resonance at 0.00 ppm relative to trimethylsilane, along with smaller resonances, makes it an ideal reference point. Studies have also shown that it's non-toxic in concentrations up to 3 mM, making it suitable for various NMR applications (Clark & Dillon, 1989).
Chemical Synthesis and Catalysis
It has been observed that derivatives of this compound play a role in chemical synthesis and catalysis. For instance, trimethylsilyl trifluoromethanesulfonate is an effective catalyst for acylating alcohols with acid anhydrides, showing its utility in organic synthesis (Procopiou et al., 1998). Additionally, its use in the trimethylsilyl protection of hydroxyl groups and subsequent deprotection is noteworthy for the synthesis of various organic compounds (Shirini et al., 2012).
Purity Determination and Quality Control
The compound is also essential in the purity determination of organic compounds. It forms part of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy, underlining its role in ensuring the accuracy and quality control in chemical analysis (Westwood et al., 2019).
Sulfonation Reactions
In organic chemistry, the compound finds application in sulfonation reactions. For example, it facilitates the ring opening of donor-acceptor cyclopropanes, thereby playing a critical role in synthesizing certain bioactive molecules (Boichenko et al., 2019).
Miscellaneous Applications
Other applications include its role in the preparation of polysulfones for gas separation membrane materials (Dai et al., 2004), and its use in the synthesis and reactivity of new trimethylsilyl esters of aminomethylenebisorganophosphorus acids (Prishchenko et al., 2013).
Properties
Molecular Formula |
C6H16O3SSi |
---|---|
Molecular Weight |
202.38 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonic acid |
InChI |
InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9)/i4D2,5D2,6D2 |
InChI Key |
TVZRAEYQIKYCPH-KETLRHEYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)O |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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